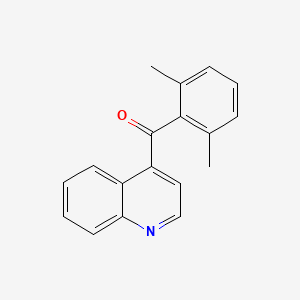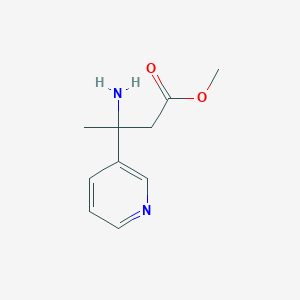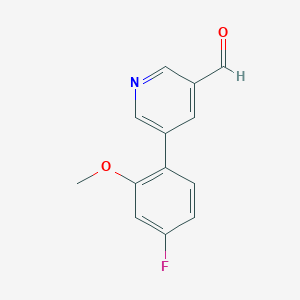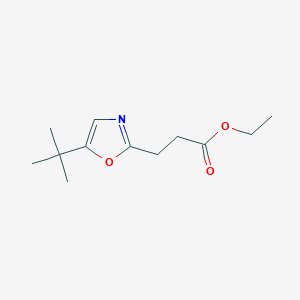
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
説明
“2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C7H8ClN3. It has a molecular weight of 169.61 . Pyrazoles, such as this compound, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .Chemical Reactions Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including compounds like 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile, have been recognized for their potent antileishmanial and antimalarial activities. Research has shown that these compounds can be synthesized and their structures verified through techniques such as elemental microanalysis, FTIR, and NMR . They have been evaluated against clinical isolates of Leishmania aethiopica and in vivo against Plasmodium berghei infected mice, showing significant potential as pharmacophores for the development of new treatments for these diseases .
Pharmacological Effects
The pyrazole nucleus is a prominent feature in medicinal chemistry due to its wide range of pharmacological effects. It has been associated with properties such as antibacterial , anti-inflammatory , anti-cancer , analgesic , anticonvulsant , anthelmintic , antioxidant , and herbicidal activities. This makes it a valuable scaffold for drug discovery and the development of new therapeutic agents .
Molecular Docking Studies
Molecular docking studies of pyrazole derivatives have justified their biological activity by revealing how these compounds interact with specific proteins or enzymes. This is crucial for understanding their mechanism of action and for designing more effective drugs .
Synthesis Techniques
Various synthesis techniques have been developed for pyrazole derivatives, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. These methods allow for the efficient and versatile production of pyrazole compounds for research and industrial applications .
将来の方向性
Pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . Therefore, future research could focus on exploring the potential of “2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile” in the synthesis of these and other heterocyclic systems.
特性
IUPAC Name |
2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-6(3-4-9)7(8)11(2)10-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBJZYXHGQPZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CC#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)




![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)



![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)

